molecular formula C9H18FNO B12832329 1-(Diethylamino)-2-Fluoro-3-Pentanone

1-(Diethylamino)-2-Fluoro-3-Pentanone

Cat. No.: B12832329
M. Wt: 175.24 g/mol
InChI Key: ZKBCSXRYMGJMJH-UHFFFAOYSA-N
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Description

1-(Diethylamino)-2-Fluoro-3-Pentanone is an organic compound that features a fluorine atom and a diethylamino group attached to a pentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diethylamino)-2-Fluoro-3-Pentanone typically involves the fluorination of a suitable precursor. One common method is the reaction of diethylaminotrimethylsilane with sulfur tetrafluoride, which produces diethylaminosulfur trifluoride. This intermediate can then be reacted with a suitable ketone to introduce the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more stable fluorinating agents. The use of diethylaminosulfur trifluoride is preferred due to its reactivity and ease of handling compared to molecular fluorine .

Chemical Reactions Analysis

Types of Reactions: 1-(Diethylamino)-2-Fluoro-3-Pentanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(Diethylamino)-2-Fluoro-3-Pentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diethylamino)-2-Fluoro-3-Pentanone involves its interaction with molecular targets through its fluorine and diethylamino groups. These interactions can affect various biochemical pathways and molecular processes. The compound’s fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-(Diethylamino)-2-Fluoro-3-Pentanone is unique due to its specific combination of a fluorine atom and a diethylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in fields requiring precise chemical modifications and interactions.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-(diethylamino)-2-fluoropentan-3-one

InChI

InChI=1S/C9H18FNO/c1-4-9(12)8(10)7-11(5-2)6-3/h8H,4-7H2,1-3H3

InChI Key

ZKBCSXRYMGJMJH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(CN(CC)CC)F

Origin of Product

United States

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